(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one belongs to the imidazolidinone class, characterized by a central five-membered ring with sulfur and ketone functionalities. Its structure features a 5-bromo-2-ethoxyphenyl substituent at the 5-position and a 4-methoxyphenyl group at the 3-position.
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-17-9-4-13(20)10-12(17)11-16-18(23)22(19(26)21-16)14-5-7-15(24-2)8-6-14/h4-11H,3H2,1-2H3,(H,21,26)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCONFHFBABMTJP-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, with the CAS number 320422-86-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17BrN2O3S
- Molecular Weight : 433.32 g/mol
- Structure : The compound features a complex imidazolidinone core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : In vitro studies have shown that the compound can inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cellular models.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of sulfur in its structure suggests potential interactions with thiol-containing enzymes.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of imidazolidinones. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by increased caspase activity and mitochondrial membrane potential disruption .
Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of the compound in a murine model of inflammation. Administration led to a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Case Studies
- Colorectal Cancer : The compound was evaluated for its ability to inhibit growth in colorectal cancer cells. The results indicated that it could effectively induce cell death through ROS-mediated mechanisms .
- Broad-Spectrum Anticancer Activity : Other studies have shown that imidazolidinone derivatives possess anticancer properties against various cancer types, including breast and leukemia cells. These compounds often act by disrupting cellular processes essential for cancer cell survival .
Summary of Anticancer Efficacy
| Study | Cancer Type | Mechanism | Key Findings |
|---|---|---|---|
| Colorectal | ROS Induction | Significant apoptosis in HCT116 and SW620 cells | |
| Various | Apoptosis Pathway Activation | Broad-spectrum anticancer activity observed |
Case Studies
- Multidrug-Resistant Strains : A specific derivative demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing low rates of drug resistance over extended passages .
- Broad-Spectrum Activity : Another study reported that these compounds could effectively eliminate a range of bacterial pathogens while maintaining low toxicity to human cells .
Summary of Antibacterial Efficacy
| Study | Bacterial Strain | Mechanism | Key Findings |
|---|---|---|---|
| MRSA | Membrane Disruption | Effective against multidrug-resistant strains | |
| E. coli | Membrane Disruption | Low toxicity and rapid action observed |
Antioxidant Activity
In addition to their anticancer and antibacterial properties, imidazolidinone derivatives have been shown to possess antioxidant activities. This is particularly relevant in the context of reducing oxidative stress within biological systems, which can contribute to various pathologies including cancer and cardiovascular diseases.
Research Insights
Studies have indicated that certain synthesized imidazolidinones exhibit significant antioxidant capabilities, which may enhance their therapeutic potential by protecting normal cells from oxidative damage while targeting malignant cells .
Summary of Antioxidant Efficacy
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Methoxy and ethoxy groups () improve lipophilicity (XlogP = 3.7), aiding membrane permeability. Thiazolidinone vs. Imidazolidinone: Thiazolidinone derivatives () replace a nitrogen with sulfur, altering electronic distribution and hydrogen-bonding capacity.
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one?
The compound is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde and a thioxothiazolidinone precursor. Key steps include:
- Reagents : Use of sodium hydroxide or potassium hydroxide as a base in ethanol or methanol under reflux conditions .
- Modifications : Adjusting substituents on the benzaldehyde (e.g., bromo, ethoxy groups) or the thiazolidinone core (e.g., 4-methoxyphenyl) can alter reaction efficiency. Solvent systems like DMF-acetic acid mixtures may enhance yield for sterically hindered derivatives .
- Purification : Recrystallization from DMF-ethanol or methanol is commonly employed to isolate the Z-isomer .
Q. How is the structural configuration (Z/E isomerism) of this compound confirmed?
- Spectroscopic Methods : -NMR and -NMR are used to identify characteristic shifts for the exocyclic double bond (e.g., -NMR: δ 7.2–7.8 ppm for aromatic protons; δ 8.1–8.5 ppm for the benzylidene CH) .
- X-ray Crystallography : Single-crystal analysis resolves the Z-configuration by measuring dihedral angles between the benzylidene and thiazolidinone planes (e.g., angles < 10° confirm the Z-isomer) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin and assess MIC (Minimum Inhibitory Concentration) values .
- Antioxidant Potential : Employ DPPH or ABTS radical scavenging assays, comparing results to ascorbic acid .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of oxidation or substitution reactions in this compound?
- Oxidation : The thione (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO-) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Selectivity depends on stoichiometry (1 eq. for sulfoxide, 2 eq. for sulfone) .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the 4-methoxyphenyl ring requires careful control of nitrating agents (HNO/HSO) to avoid over-nitration. Steric effects from the bromo-ethoxy group may direct substitution to specific positions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate IC values across multiple assays (e.g., MTT for cytotoxicity, comet assay for genotoxicity) using standardized protocols .
- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human S9 fractions) to rule out false negatives due to rapid metabolism .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Q. What computational methods predict structure-activity relationships (SAR) for antimicrobial activity?
Q. How should environmental risk assessments be designed for this compound?
- Fate and Transport Studies : Measure soil adsorption coefficients (K) and hydrolysis half-lives in aqueous buffers (pH 4–9) .
- Ecotoxicity : Use Daphnia magna (48-hour LC) and Aliivibrio fischeri (bioluminescence inhibition) assays to assess acute toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
